N~2~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE
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Overview
Description
N~2~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring fused with a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyluracil with tetrahydrofuran-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the existing substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N~2~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)-N’-[(E)-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
N~2~-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-13-8(6-9(15)14(2)11(13)17)12-10(16)7-4-3-5-18-7/h6-7H,3-5H2,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMQVIHSDQQSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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